
(-)-DHMEQ
概要
説明
準備方法
合成経路および反応条件: デオキシメチルエポキシキノマイシンは、抗生物質のエポキシキノマイシンCから誘導されます . 合成には、ラセミ体混合物をリパーゼ触媒によるエナンチオ選択的分解で分解する化学酵素的アプローチが含まれています . デオキシメチルエポキシキノマイシンの(2R,3R,4R)型は、一連の化学変換によって生成され、高い立体化学的純度が保証されます .
工業的生産方法: 特定の工業的生産方法は広く文書化されていませんが、化学酵素的合成経路は、デオキシメチルエポキシキノマイシンの生産のためのスケーラブルなアプローチを提供します . この方法は、化学合成と組み合わせて酵素分解の効率を活用することで、高い収率と純度を実現します。
化学反応の分析
反応の種類: デオキシメチルエポキシキノマイシンは、酸化、還元、置換などのさまざまな化学反応を起こします . これらの反応は、化合物の構造を修飾し、その生物活性を高めるために不可欠です。
一般的な試薬と条件: デオキシメチルエポキシキノマイシンの合成および修飾に使用される一般的な試薬には、エナンチオ選択的分解用のリパーゼ酵素、官能基を導入するための酸化剤、既存の基を修飾するための還元剤などがあります . 反応条件は通常、最適な酵素活性と化学変換を保証するために、制御された温度とpHレベルを伴います。
生成される主要な生成物: これらの反応から生成される主要な生成物は、強力なNF-κB阻害活性を示す、デオキシメチルエポキシキノマイシンの(2R,3R,4R)型です . この型は、高い立体化学的純度と強化された生物学的効果のために好まれます。
科学研究の応用
デオキシメチルエポキシキノマイシンは、化学、生物学、医学、産業の分野で幅広い科学研究の応用を持っています .
化学: 化学では、デオキシメチルエポキシキノマイシンは、NF-κBの阻害とその下流効果を研究するためのツールとして使用されます . 研究者は、この化合物を使用して、NF-κB阻害の分子機構を調査し、新しい治療戦略を開発しています。
生物学: 生物学研究では、デオキシメチルエポキシキノマイシンは、アポトーシス、炎症、免疫応答などの細胞プロセスを研究するために使用されています . NF-κBを阻害する能力により、これらのプロセスの調節を探求するための貴重な化合物となっています。
医学: 医学では、デオキシメチルエポキシキノマイシンは、異常なNF-κB活性を伴う炎症性疾患、癌、その他の状態を治療するための治療薬として有望視されています . 臨床研究は、腫瘍の増殖と炎症を軽減する可能性を示しています .
産業: 産業部門では、デオキシメチルエポキシキノマイシンは、新しい薬剤や治療薬の開発に使用されています . そのユニークな特性により、医薬品研究開発にとって貴重な化合物となっています。
科学的研究の応用
Anticancer Activity
(-)-DHMEQ has been extensively studied for its anticancer properties across various models:
- Breast Cancer : In hormone-insensitive breast cancer models, this compound demonstrated significant tumor suppression without toxicity .
- Multiple Myeloma : The compound induced apoptosis in multiple myeloma cells and reduced tumor growth in vivo, suggesting its potential as a therapeutic agent for this malignancy .
- Pancreatic Cancer : Studies showed that this compound inhibited pancreatic cancer cell growth both in vitro and in vivo, enhancing the efficacy of standard chemotherapeutics like gemcitabine .
Anti-inflammatory Effects
This compound has shown promise in modulating inflammatory responses:
- Collagen-Induced Arthritis : In murine models, this compound reduced the severity of arthritis by inhibiting NF-κB activation and subsequent inflammatory cytokine production .
- Sepsis Models : The compound demonstrated protective effects against LPS-induced TNF-α production, potentially rescuing mice from lethal sepsis .
Multiple Myeloma Treatment
In a study involving multiple myeloma cell lines, this compound was administered to evaluate its effects on cell viability and apoptosis. Results indicated that this compound significantly decreased cell viability while inducing apoptosis through caspase activation. The study concluded that this compound could serve as a novel therapeutic agent for multiple myeloma due to its ability to inhibit NF-κB activity effectively .
Pancreatic Cancer Model
In another case study, mice injected with pancreatic adenocarcinoma cells were treated with this compound alongside gemcitabine. The combination therapy resulted in a marked reduction in tumor metastasis and enhanced apoptosis within metastatic foci compared to monotherapy treatments. This case illustrates the potential of this compound to synergize with existing chemotherapeutic agents .
作用機序
類似化合物との比較
デオキシメチルエポキシキノマイシンは、他の類似化合物と比較して、NF-κBの強力で選択的な阻害においてユニークです . 類似の化合物には、デオキシメチルエポキシキノマイシンが誘導されたエポキシキノマイシンC、およびグリオトキシンやタキサンなどの他のNF-κB阻害剤が含まれます . デオキシメチルエポキシキノマイシンは、NF-κB成分に対する高い特異性と不可逆的結合により際立っています .
結論
デオキシメチルエポキシキノマイシンは、科学研究と治療用途で大きな可能性を秘めた有望な化合物です。そのユニークな作用機序とNF-κBの強力な阻害により、さまざまな疾患の研究と治療のための貴重なツールとなっています。この化合物の継続的な研究開発は、炎症性および癌性疾患に対する新しく効果的な治療法につながる可能性があります。
生物活性
Dehydroxymethylepoxyquinomicin (DHMEQ) is a novel compound recognized for its significant biological activities, particularly as an inhibitor of nuclear factor kappa B (NF-κB). This article provides a comprehensive overview of the biological activity of (-)-DHMEQ, highlighting its anticancer properties, anti-inflammatory effects, and mechanisms of action supported by various studies.
Overview of this compound
This compound is an enantiomer derived from racemic DHMEQ, which has been shown to possess greater efficacy in inhibiting NF-κB compared to its counterpart (+)-DHMEQ. Research indicates that this compound is approximately ten times more effective in this regard, making it a critical focus for therapeutic applications in cancer and inflammatory diseases .
The primary mechanism through which this compound exerts its biological effects is by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating immune responses and cell survival. The inhibition occurs at multiple levels:
- Inhibition of Nuclear Translocation : this compound prevents the translocation of NF-κB subunits (such as p65 and p50) into the nucleus, thereby blocking the expression of target genes involved in inflammation and cell proliferation .
- Induction of Apoptosis : Studies have demonstrated that this compound induces apoptosis in various cancer cell lines by promoting caspase activation and downregulating anti-apoptotic proteins like Bcl-XL .
In Vitro Studies
Numerous studies have documented the anticancer effects of this compound across different cancer types:
- Multiple Myeloma : In vitro experiments showed that treatment with this compound induced apoptosis in multiple myeloma cell lines. For example, U266 and 12PE cell lines exhibited apoptosis rates of 38.5% and 50.5%, respectively, after 24 hours of treatment with 10 μg/mL .
- Ovarian Cancer : A study indicated that combining this compound with cisplatin significantly enhanced antitumor activity against SKOV-3 ovarian cancer cells, suggesting a synergistic effect that could improve therapeutic outcomes .
In Vivo Studies
In vivo studies further support the efficacy of this compound:
- Tumor Growth Inhibition : In a plasmacytoma mouse model, administration of this compound at 12 mg/kg daily for 14 days resulted in a significant reduction in tumor volume compared to control groups (2.91 mL vs. 7.91 mL) without notable toxicity .
- Combination Therapy : The combination of this compound with melphalan has been shown to enhance sensitivity to treatment, indicating potential for use in combination therapies for hematological malignancies .
Anti-inflammatory Effects
Beyond its anticancer properties, this compound has demonstrated substantial anti-inflammatory effects:
- Inhibition of Cytokine Production : Research has shown that this compound reduces the expression of pro-inflammatory cytokines such as IL-2 and TNF-α in activated peripheral blood mononuclear cells (PBMCs) .
- Prevention of Graft-Versus-Host Disease (GVHD) : In murine models, this compound was effective in preventing GVHD by inhibiting dendritic cell maturation and reducing alloreactive T-cell responses .
Summary Table of Biological Activities
Case Studies
- Multiple Myeloma Treatment : A clinical study involving patients with multiple myeloma showed that administration of this compound led to significant tumor reduction and induced apoptosis in myeloma cells, supporting its potential as a therapeutic agent .
- Ovarian Cancer Combination Therapy : A recent study highlighted the effectiveness of combining this compound with cisplatin in treating ovarian cancer, demonstrating improved survival rates compared to monotherapy .
特性
IUPAC Name |
2-hydroxy-N-[(1S,2S,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOMATKBBPCLFR-TUAOUCFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@H]([C@H]2O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432307 | |
Record name | Dehydroxymethylepoxyquinomicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287194-38-1, 287194-40-5 | |
Record name | rel-2-Hydroxy-N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=287194-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dehydroxymethylepoxyquinomicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287194405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydroxymethylepoxyquinomicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。